![molecular formula C13H26O4Si B14442296 Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate CAS No. 73013-42-0](/img/structure/B14442296.png)
Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate is an organic compound that belongs to the class of silyl esters. This compound is characterized by the presence of a silyl group attached to a propyl chain, which is further connected to a propanedioate moiety. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[dimethyl(propyl)silyl]methyl}propanedioate typically involves the reaction of diethyl propanedioate with a silylating agent. One common method is the reaction of diethyl propanedioate with chlorodimethylpropylsilane in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation to form silyl ethers or reduction to form silyl alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.
Acids and Bases: Hydrolysis reactions typically require acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidizing and Reducing Agents: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted silyl esters can be formed.
Hydrolysis Products: The hydrolysis of this compound yields diethyl propanedioic acid and dimethyl(propyl)silanol.
Oxidation and Reduction Products: Oxidation forms silyl ethers, while reduction forms silyl alcohols.
Scientific Research Applications
Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug delivery systems where the silyl group can enhance the stability and bioavailability of drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl {[dimethyl(propyl)silyl]methyl}propanedioate involves the interaction of the silyl group with various molecular targets. The silyl group can act as a protecting group for hydroxyl, amino, and carboxyl groups, preventing unwanted reactions during synthesis. The compound can also participate in catalytic processes where the silyl group enhances the reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A commonly used malonic ester with similar reactivity but lacks the silyl group.
Trimethylsilyl propanedioate: Similar structure but with a trimethylsilyl group instead of a dimethyl(propyl)silyl group.
Diethyl {[dimethyl(ethyl)silyl]methyl}propanedioate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate is unique due to the presence of the dimethyl(propyl)silyl group, which imparts distinct reactivity and stability compared to other silyl esters. This uniqueness makes it valuable in specific synthetic applications where selective protection or reactivity is required.
Properties
CAS No. |
73013-42-0 |
|---|---|
Molecular Formula |
C13H26O4Si |
Molecular Weight |
274.43 g/mol |
IUPAC Name |
diethyl 2-[[dimethyl(propyl)silyl]methyl]propanedioate |
InChI |
InChI=1S/C13H26O4Si/c1-6-9-18(4,5)10-11(12(14)16-7-2)13(15)17-8-3/h11H,6-10H2,1-5H3 |
InChI Key |
DWALTZIDOPGLFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C)(C)CC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


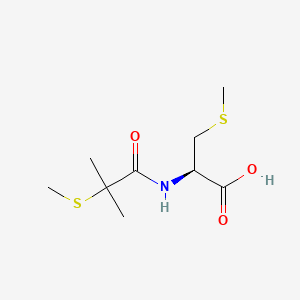

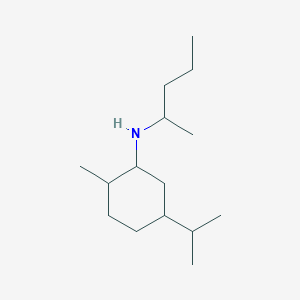
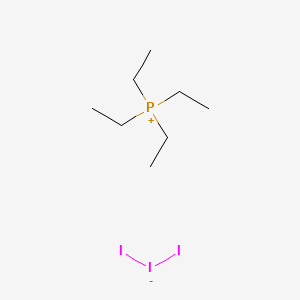
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)

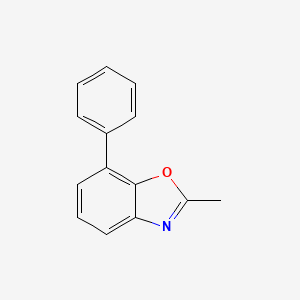
![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
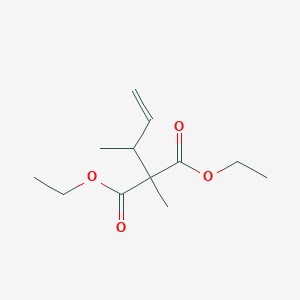

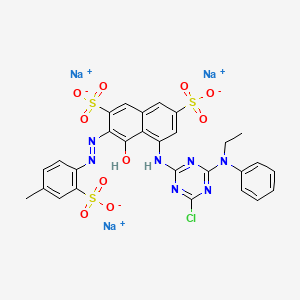
![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)


